Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate is an organic compound with the molecular formula C13H20N2O2. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to yield secondary amines.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Hydrolysis: N-methyl-2-phenylethylamine and tert-butyl alcohol
Substitution: Various substituted carbamates depending on the nucleophile used
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Scientific Research Applications
Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate primarily involves its role as a protecting group. The carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine. This selective deprotection is crucial in multi-step synthesis, allowing for the sequential construction of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl N-(2-phenylethyl)carbamate
- Tert-butyl N-(methylamino)carbamate
Uniqueness
Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate is unique due to its specific structure, which combines the stabilizing effects of the tert-butyl carbamate group with the functional versatility of the N-methyl-2-phenylethylamine moiety. This combination allows for selective protection and deprotection in synthetic routes, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15-4)11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZZYMGPPKQQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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